molecular formula C8H7BrFNO B8813634 2-bromo-N-(3-fluorophenyl)acetamide CAS No. 73392-04-8

2-bromo-N-(3-fluorophenyl)acetamide

Cat. No. B8813634
CAS RN: 73392-04-8
M. Wt: 232.05 g/mol
InChI Key: OVNHSFQANYEQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329729B2

Procedure details

To a suspension of sodium bicarbonate (1 g) and 3-fluoroaniline (0.46 g) in dichloromethane (100 mL) was added 2-bromoacetyl bromide (0.36 mL) by dropwise addition. After stirring overnight the reaction mixture was washed with water, dried with magnesium sulfate and evaporated to yield the sub-titled compound (1.07 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[F:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].[Br:14][CH2:15][C:16](Br)=[O:17]>ClCCl>[Br:14][CH2:15][C:16]([NH:10][C:9]1[CH:11]=[CH:12][CH:13]=[C:7]([F:6])[CH:8]=1)=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.46 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.36 mL
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by dropwise addition
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)NC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.